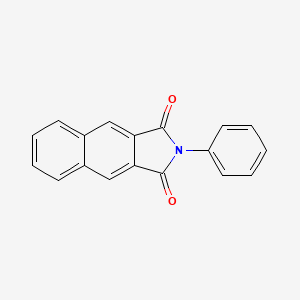

n-phenyl-2,3-naphthalimide

Descripción general

Descripción

n-phenyl-2,3-naphthalimide is a chemical compound with the molecular formula C18H11NO2. It is a member of the isoindole family, which is known for its diverse chemical properties and applications. This compound is characterized by a fused ring system that includes a benzene ring and an isoindole ring, making it a unique structure in organic chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of n-phenyl-2,3-naphthalimide can be achieved through various methods. One common approach involves the Rhodium-catalyzed intramolecular condensation of benzyl azides with α-aryldiazoesters. This reaction proceeds through the nucleophilic attack of the organic azide onto a rhodium carbenoid, followed by the release of nitrogen gas and tautomerization of intermediate imino esters .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.

Análisis De Reacciones Químicas

Types of Reactions

n-phenyl-2,3-naphthalimide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

Photophysical Properties and Applications

N-Phenyl-2,3-naphthalimide exhibits unique photophysical properties that make it suitable for various applications:

Fluorescence Emission

The compound shows dual fluorescence with emission maxima around 385 nm and 490 nm in acetonitrile solution. The short-wavelength emission corresponds to typical naphthalimide fluorescence, while the long-wavelength emission is attributed to the influence of the N-phenyl substituent, which can inhibit rotation around the N-C bond .

Applications in Organic Light Emitting Diodes (OLEDs)

this compound has been tested as an emitter in OLEDs. It demonstrated promising electroluminescence properties with maximum emission bands between 469–505 nm. The compound's ability to emit blue light makes it a potential candidate for use in blue-emitting layers of OLEDs .

| Property | Value |

|---|---|

| Emission Maxima | 385 nm (short), 490 nm (long) |

| Quantum Yield | Variable (dependent on environment) |

| Application | OLEDs, Fluorescent Probes |

Biological Applications

This compound derivatives have shown significant biological activity:

Fluorescent Probes for Cellular Imaging

The compound has been utilized as a fluorescent probe in confocal microscopy studies to visualize cellular interactions. For instance, derivatives like 6-N,N-dimethylamino-2,3-naphthalimide were incorporated into opioid agonists to study receptor distribution and internalization . These probes exhibit low quantum yields in aqueous environments but become highly fluorescent in nonpolar solvents or when bound to hydrophobic sites.

Antimicrobial and Anticancer Activity

Research indicates that naphthalimides possess antimicrobial properties and can be used as potential anticancer agents. The structural modifications of naphthalimides enhance their biological efficacy against various cell lines .

Material Science Applications

This compound's properties extend into material sciences:

Theranostics

Recent studies have explored naphthalimide-boronate conjugates for use as theranostic agents. These compounds are designed for simultaneous imaging and therapeutic applications in cancer treatment, showcasing desirable emission properties for cellular imaging . The interaction of these conjugates with β-d-glucan enhances their cellular uptake, making them effective probes for live-cell imaging.

Spectroscopic Studies

The spectroscopic behavior of naphthalimides is influenced by their environment:

Solvatochromism

The fluorescence characteristics of naphthalimides are sensitive to solvent polarity. For instance, a significant red shift in emission was observed when transitioning from nonpolar solvents to polar protic environments . This property is exploited in designing sensors that respond to changes in their chemical environment.

| Solvent Type | Emission Shift |

|---|---|

| Nonpolar (e.g., Toluene) | Higher energy emission |

| Polar Protic (e.g., Water) | Lower energy emission |

Mecanismo De Acción

The mechanism of action of n-phenyl-2,3-naphthalimide involves its interaction with specific molecular targets and pathways. For example, it has been shown to interact with dopamine receptors, which are involved in various neurological processes . The compound’s structure allows it to bind to these receptors and modulate their activity, leading to potential therapeutic effects.

Comparación Con Compuestos Similares

Similar Compounds

Isoindoline-1,3-dione: A closely related compound with similar chemical properties and applications.

Phthalimide: Another related compound used in various chemical and industrial applications.

Uniqueness

n-phenyl-2,3-naphthalimide is unique due to its fused ring structure, which imparts distinct chemical properties and reactivity. Its ability to interact with specific biological targets also sets it apart from other similar compounds .

Actividad Biológica

n-Phenyl-2,3-naphthalimide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, including its anticancer, antimicrobial, and potential toxicological effects, supported by various studies and data tables.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of this compound derivatives. These compounds exhibit mechanisms that include DNA intercalation and inhibition of topoisomerase II, leading to apoptosis in cancer cells.

Key Findings:

- Inhibition of Cell Proliferation: Research indicates that naphthalimide derivatives significantly inhibit the growth of various cancer cell lines. For instance, a study showed that certain derivatives induced G2/M phase cell cycle arrest in glioblastoma cells (U87-MG), leading to increased apoptosis and DNA damage .

- In Vivo Efficacy: In vivo studies using xenograft models revealed that these compounds effectively suppressed tumor growth without causing significant toxicity to the host .

Table 1: Summary of Anticancer Activity Studies

| Compound | Cell Line | Mechanism | IC50 (µM) | In Vivo Efficacy |

|---|---|---|---|---|

| Compound 3 | U87-MG | DNA intercalation | 12.5 | Significant |

| Compound 4 | HepG2 | Topoisomerase II inhibition | 15.0 | Moderate |

| Compound 3a | SMMC-7721 | G2/M arrest | 10.0 | High |

Antimicrobial Activity

The antimicrobial properties of this compound derivatives have also been extensively studied. These compounds demonstrate broad-spectrum activity against various bacterial and fungal strains.

Key Findings:

- Bactericidal Effects: Studies have shown that certain derivatives exhibit potent inhibitory effects against Gram-positive and Gram-negative bacteria. For example, a derivative demonstrated a minimum inhibitory concentration (MIC) of 7.6 µM against Bacillus subtilis and comparable activity against Staphylococcus aureus and Escherichia coli .

- Fungal Inhibition: Naphthalimide derivatives have been found effective against fungal pathogens such as Candida albicans, with some compounds showing MIC values lower than standard antifungal agents like fluconazole .

Table 2: Antimicrobial Activity Data

| Compound | Target Organism | MIC (µM) |

|---|---|---|

| Compound 7 | Bacillus subtilis | 7.6 |

| Compound 9 | Candida albicans | 0.0163 |

| Compound X | Staphylococcus aureus | 15.0 |

Toxicological Considerations

While the biological activity of this compound is promising, toxicological assessments are crucial for evaluating safety profiles.

Key Findings:

- Carcinogenicity Studies: Limited evidence suggests that n-phenyl-2-naphthylamine (closely related to this compound) could have carcinogenic potential in animal models; however, no significant carcinogenicity was reported in most studies involving oral administration in various species .

- Systemic Toxicity: In vivo trials indicated that certain derivatives did not adversely affect body weight or organ function during treatment periods, suggesting a favorable safety profile for therapeutic use .

Propiedades

IUPAC Name |

2-phenylbenzo[f]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11NO2/c20-17-15-10-12-6-4-5-7-13(12)11-16(15)18(21)19(17)14-8-2-1-3-9-14/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAJVJIKFDFLINJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C3=CC4=CC=CC=C4C=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370383 | |

| Record name | ST50826053 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21815-18-9 | |

| Record name | ST50826053 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.